

Minimizing variability in hippurate hydrolysis test results between labs.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Sodium hippurate

Cat. No.: B1348504

[Get Quote](#)

Technical Support Center: Hippurate Hydrolysis Test Standardization

Welcome to the technical support center for the hippurate hydrolysis test. This guide is designed for researchers, scientists, and drug development professionals to minimize inter-laboratory variability and ensure the accuracy and reproducibility of your results. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing a framework for a self-validating system.

I. Principle of the Hippurate Hydrolysis Test

The hippurate hydrolysis test is a qualitative biochemical assay used to identify bacteria capable of producing the enzyme hippuricase (also known as hippurate hydrolase).[1][2] This enzyme catalyzes the hydrolysis of **sodium hippurate** into two end products: benzoic acid and the amino acid glycine.[1][2]

The detection of these end products forms the basis of the two primary methods for this test:

- **Ninhydrin Method (Rapid Method):** This is the most common method. It detects the presence of glycine. Ninhydrin, a strong oxidizing agent, reacts with the free amino group of glycine produced during hydrolysis. This reaction, upon heating, results in the formation of a deep purple-colored complex known as Ruhemann's purple.[2][3]

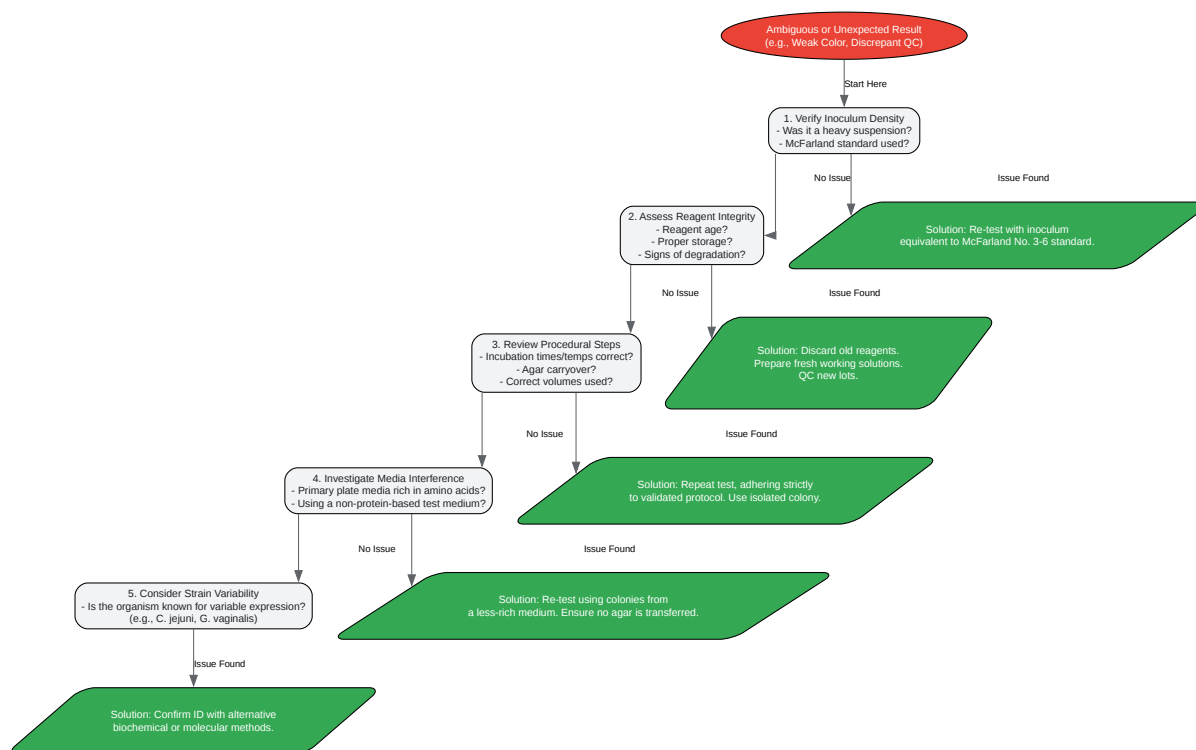
- **Ferric Chloride Method (Classical Method):** This method detects the presence of benzoic acid. Ferric chloride is added to the broth after incubation. If benzoic acid is present, it forms a persistent brown, flocculant precipitate of ferric benzoate.[\[2\]](#)[\[4\]](#)

This test is crucial for the presumptive identification of several clinically significant bacteria, including *Gardnerella vaginalis*, *Campylobacter jejuni*, *Listeria monocytogenes*, and Group B streptococci (*Streptococcus agalactiae*).[\[1\]](#)[\[3\]](#)

II. Troubleshooting Guide: From Ambiguous to Accurate Results

This section addresses common issues encountered during the hippurate hydrolysis test, providing insights into their causes and step-by-step solutions.

Diagram: Troubleshooting Workflow for Ambiguous Results



[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting ambiguous hippurate test results.

Question 1: My positive control is showing a weak or faint purple color. What went wrong?

Answer: A weak positive reaction is often a precursor to a false negative and typically points to suboptimal reaction conditions. A faint purple color should be interpreted as a negative result, and the test should be repeated.^[5] Here are the primary causes and solutions:

- Insufficient Inoculum: The hippuricase enzyme concentration is directly related to the bacterial mass in the suspension. A low inoculum will result in insufficient glycine production to yield a strong colorimetric reaction.^[1]
 - Causality: The rate of hippurate hydrolysis is dependent on the concentration of the hippuricase enzyme. A lower bacterial density means less enzyme is available to act on the substrate within the 2-hour incubation period.
 - Solution: Ensure you are using a heavy inoculum. The suspension should be visibly turbid, equivalent to at least a McFarland No. 3 standard.^[1] For *Campylobacter*, standardizing the inoculum to a turbidity between McFarland 6 and 10 has been shown to reduce false negatives.^[6]
- Reagent Degradation: The **sodium hippurate** solution is susceptible to degradation.
 - Causality: **Sodium hippurate** in an aqueous solution is not stable long-term, especially at refrigerated temperatures. Hydrolysis can occur spontaneously over time, reducing the substrate available for the enzymatic reaction.
 - Solution: Prepare fresh **sodium hippurate** solution at least weekly when stored at 4°C.^[3] ^[5] If using commercial disks, check the expiration date and ensure the desiccant in the container is active (e.g., blue, not pink).^[7]

Question 2: I'm observing a positive result in my negative control or in an organism that should be negative. What causes this?

Answer: False positive results compromise the specificity of the test and are almost always due to procedural errors or reagent contamination.

- Extended Incubation with Ninhydrin: The ninhydrin reaction should be read within the specified timeframe.

- Causality: Ninhydrin is a powerful oxidizing agent and, over time, can begin to react with other free amines or peptides that may be present in the bacterial suspension or from autolysis of the bacterial cells, not just the glycine from hippurate hydrolysis.[8] This non-specific reaction can lead to a false-positive color change.
- Solution: Adhere strictly to the post-ninhydrin incubation time. This is typically 10-15 minutes, and should not exceed 30 minutes.[1][2][9]
- Contamination from Culture Medium: Picking up agar when harvesting colonies is a common error.
 - Causality: Many bacteriological agars are rich in peptones and other protein hydrolysates, which contain free amino acids.[1] If transferred to the test tube, these amino acids will react with ninhydrin, producing a purple color independent of hippuricase activity.[3][5]
 - Solution: Carefully pick colonies from an 18-24 hour culture plate, ensuring no visible agar is transferred with the inoculum.[1][9]
- Contaminated Reagents:
 - Causality: Any contamination of the hippurate solution or ninhydrin reagent with proteins or amino acids will lead to false positives.
 - Solution: Always use sterile, pure water for reagent preparation. Run an un-inoculated tube as a negative control with every batch to ensure the reagents themselves are not contaminated.[4]

III. Frequently Asked Questions (FAQs)

Q1: How should I interpret the different shades of purple?

A: Clear interpretation is key to minimizing variability. Use the following table as a guide, and always compare your test results against positive and negative controls run concurrently.

Observed Color	Interpretation	Causality & Actionable Insights
Deep Purple / Violet	Positive	Indicates a significant amount of glycine produced. Confident positive result.[2][3]
Faint Purple / Lilac	Negative	Considered negative.[1][5] This may indicate a very low level of non-specific reaction or the start of reagent degradation. The test should be repeated with fresh reagents and a standardized inoculum.
Pink or Gray	Negative / Inconclusive	These colors are not indicative of a true positive reaction. Repeat the test, paying close attention to inoculum density and potential media interference.[3]
No Color Change / Yellowish	Negative	Indicates the absence of glycine. Confident negative result.[3]

Q2: My lab has seen inconsistent results for *Campylobacter jejuni*. Why does this happen?

A: While most *C. jejuni* strains are hippurate-positive, some are known to be negative or show weak reactions, leading to inter-lab discrepancies.[1] Research has shown that methods like gas-liquid chromatography (GLC) are more sensitive for detecting hippurate hydrolysis in *Campylobacter* than the ninhydrin tube test.[10] For clinical or research settings requiring high accuracy, standardization is critical. Using a heavy, standardized inoculum (McFarland 6-10) can improve reliability.[6] If results remain equivocal, confirmation with molecular methods like PCR is recommended.[6]

Q3: We are having trouble identifying *Gardnerella vaginalis*. Some known isolates are testing negative. Is this common?

A: Yes, this is a known issue. While hippurate hydrolysis is a key test for *G. vaginalis*, some biotypes that are associated with bacterial vaginosis can be hippurate-negative.[2][9] Studies have identified at least eight different biotypes of *G. vaginalis* based on hippurate hydrolysis, lipase, and β -galactosidase activity, with biotype 5 being hippurate-positive but lipase and β -galactosidase negative.[11][12] Therefore, a negative hippurate test does not definitively rule out *G. vaginalis*. A panel of biochemical tests is recommended for accurate identification.[13]

Q4: What are the optimal storage conditions and signs of degradation for the reagents?

A: Proper reagent handling is a cornerstone of a self-validating testing system.

Reagent	Storage	Shelf-Life of Working Solution	Signs of Degradation
Sodium Hippurate	Powder: 2-30°C, dry. [14] Solution: 2-8°C. [3][5]	~7 days at 2-8°C.[3][5]	No distinct color change, but loss of potency is the primary concern. Always run controls.
Ninhydrin Reagent	2-8°C, protected from light.[15][16]	~6 months at 2-8°C. [3][5]	Test solutions can suffer from poor long-term stability.[8] A solution that has developed a purple color on its own is degraded and should be discarded.[7]

IV. Standardized Protocols for Minimizing Variability

Adherence to a standardized protocol is the most effective way to reduce variability between labs and even between technicians in the same lab.

Protocol 1: Rapid Hippurate Hydrolysis Test (Ninhydrin Method)

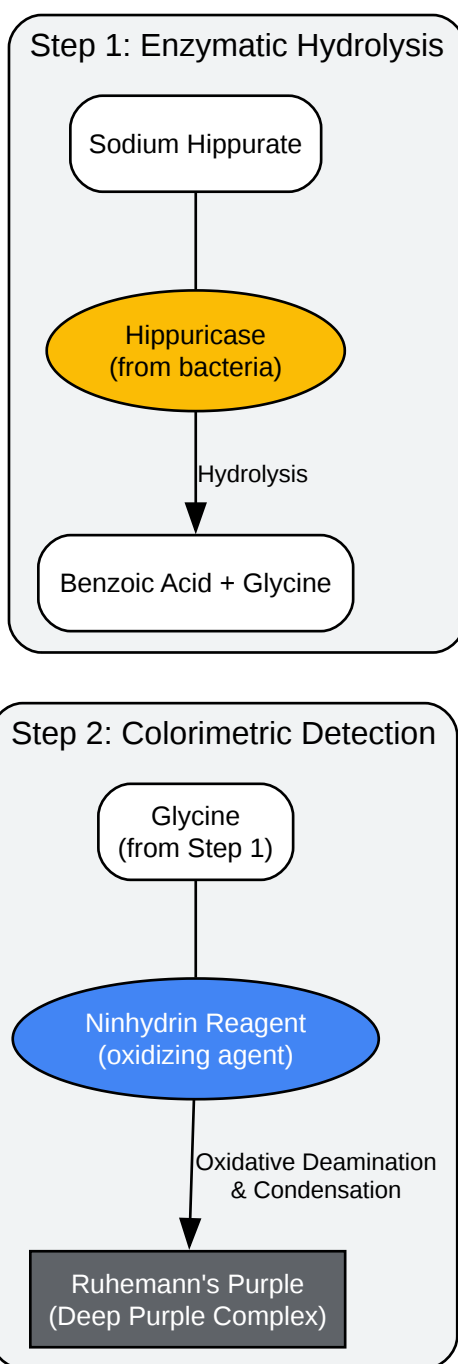
A. Reagent Preparation & Quality Control

- **Sodium Hippurate** Reagent (1%): Dissolve 1.0 g of **sodium hippurate** in 100 mL of purified water. Dispense into aliquots. Store at 2-8°C for up to 7 days. Alternatively, use commercially prepared tubes or disks.
- **Ninhydrin** Reagent: Use a commercially prepared, stabilized ninhydrin solution. Store at 2-8°C, protected from light.
- **Quality Control (QC)**: Perform QC with each new lot of reagents and at least weekly.
 - **Positive Control**: *Streptococcus agalactiae* (e.g., ATCC 12386)
 - **Negative Control**: *Streptococcus pyogenes* (e.g., ATCC 19615)
 - **Uninoculated Control**: A tube with only the hippurate reagent to check for contamination.

B. Test Procedure

- Add 0.2 mL of sterile distilled water (pH 6.8-7.2) to a small, sterile test tube.^[1]
- Using a sterile loop or wooden stick, create a heavy, turbid suspension of the test organism (from an 18-24 hour culture) in the tube. The turbidity should be equivalent to a McFarland No. 3 standard or higher.^[1] **CRITICAL STEP**: Avoid transferring any agar from the plate.
- Add a commercial hippurate disk or 0.4 mL of the prepared 1% hippurate solution.
- Cap the tube and incubate at 35-37°C for 2 hours in a water bath or heat block.^[3]
- After the 2-hour incubation, add 2 drops (approx. 0.1 mL) of ninhydrin reagent.^[1]
- Re-incubate at 35-37°C for 10-15 minutes, not exceeding 30 minutes.^{[1][2]}
- Observe for the development of a deep purple color against a white background.

Diagram: Ninhydrin Reaction Pathway



[Click to download full resolution via product page](#)

Caption: The two-step enzymatic and chemical reaction of the hippurate test.

V. References

- Microbe Notes. (2022, January 23). Hippurate Hydrolysis Test- Principle, Procedure, Result, Uses. --INVALID-LINK--
- Microbe Online. (2015, March 14). Hippurate Hydrolysis Test: Principle, Procedure, Results. -INVALID-LINK--
- Online Biology Notes. (2015, December 29). Hippurate Hydrolysis Test- Principle, Uses, Procedure, Result Interpretation with Limitations. --INVALID-LINK--
- Microbiology Info.com. (2022, August 10). Hippurate Hydrolysis Test - Procedure, Uses and Interpretation. --INVALID-LINK--
- Medical Notes. (2023, February 1). Hippurate Hydrolysis Test: Introduction, Principle, Test Requirement. --INVALID-LINK--
- Nakari, U. M., Puhakka, A., & Siitonen, A. (2008). Correct identification and discrimination between *Campylobacter jejuni* and *C. coli* by a standardized hippurate test and species-specific polymerase chain reaction. *European Journal of Clinical Microbiology & Infectious Diseases*, 27(7), 513–518. --INVALID-LINK--
- HiMedia Laboratories. Hippurate Hydrolysis Broth - Technical Data. --INVALID-LINK--
- Wikipedia. Ninhydrin. --INVALID-LINK--
- Piot, P., Van Dyck, E., Totten, P. A., & Holmes, K. K. (1982). Identification of *Gardnerella* (*Haemophilus*) *vaginalis*. *Journal of Clinical Microbiology*, 15(1), 19–24. --INVALID-LINK--
- Patton, C. M., et al. (1991). Evaluation of disk method for hippurate hydrolysis by *Campylobacter* species. *Journal of Clinical Microbiology*, 29(4), 834-836. --INVALID-LINK--
- VetBact. Hippurate test. --INVALID-LINK--
- AbMole BioScience. Material Safety Data Sheet of **Sodium hippurate**. --INVALID-LINK--
- Piot, P., et al. (1984). Biotypes of *Gardnerella vaginalis*. *Journal of Clinical Microbiology*, 20(4), 677-679. --INVALID-LINK--
- Taylor & Francis Online. Ninhydrin – Knowledge and References. --INVALID-LINK--

- Hardy Diagnostics. Hippurate Disks. --INVALID-LINK--
- Catlin, B. W. (1992). *Gardnerella vaginalis*: characteristics, clinical considerations, and controversies. *Clinical microbiology reviews*, 5(3), 213–237. --INVALID-LINK--
- Google Patents. New ninhydrin reagent for analyzing nitrogen-containing compound. --INVALID-LINK--
- Thermo Fisher Scientific. (2024, March 28). SAFETY DATA SHEET - **Sodium hippurate**. --INVALID-LINK--
- Benito, R., Varela, C., & Teixidó, J. (1998). A modified scheme for biotyping *Gardnerella vaginalis*. *Journal of clinical microbiology*, 36(7), 2034–2036. --INVALID-LINK--
- Cook, R. L., Reid, G., & Bruce, A. W. (1989). Longitudinal study of the biotypes of *Gardnerella vaginalis*. *Journal of clinical microbiology*, 27(8), 1783–1786. --INVALID-LINK--
- Sethi, S. K., & Blank, B. A. (1983). A rapid hippurate hydrolysis test for the presumptive identification of group B streptococci. *Pathology*, 15(3), 251–252. --INVALID-LINK--
- Thermo Fisher Scientific. HIPPURATE HYDROLYSIS REAGENT. --INVALID-LINK--
- HiMedia Laboratories. Hippurate Hydrolysis Broth - Technical Data. --INVALID-LINK--
- Thermo Fisher Scientific. HIPPURATE DISK. --INVALID-LINK--
- Hardy Diagnostics. Ninhydrin Reagent for hippurate test. --INVALID-LINK--
- Bodha, Guru. (2020, May 10). Ninhydrin test (Detection of alpha amino acids). --INVALID-LINK--
- Hwang, M., & Ederer, G. M. (1975). Rapid hippurate hydrolysis method for presumptive identification of group B streptococci. *Journal of clinical microbiology*, 1(1), 114–115. --INVALID-LINK--
- Sigma-Aldrich. 40405 Hippurate Disks. --INVALID-LINK--

- Fischer, J., & Schilter, D. (2021). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. *Foods*, 10(6), 1269. --INVALID-LINK--
- Sigma-Aldrich. 40405 Hippurate Disks. --INVALID-LINK--
- Ng, L. K., et al. (2007). A Comparison between Hippurate Hydrolysis and Multiplex PCR for Differentiating *Campylobacter coli* and *Campylobacter jejuni*. *Journal of clinical microbiology*, 45(10), 3429–3430. --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. microbenotes.com [microbenotes.com]
- 2. Hippurate Hydrolysis Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. exodocientifica.com.br [exodocientifica.com.br]
- 5. Hippurate Hydrolysis Test- Principle, Uses, Procedure, Result Interpretation with Limitations [microbiologynotes.com]
- 6. Correct identification and discrimination between *Campylobacter jejuni* and *C. coli* by a standardized hippurate test and species-specific polymerase chain reaction [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Ninhydrin - Wikipedia [en.wikipedia.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Biotypes of *Gardnerella vaginalis* - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A modified scheme for biotyping *Gardnerella vaginalis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- To cite this document: BenchChem. [Minimizing variability in hippurate hydrolysis test results between labs.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348504#minimizing-variability-in-hippurate-hydrolysis-test-results-between-labs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com